5-Fluoro-4-methylpyridine-2-acetonitrile
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Overview
Description
2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an important building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-fluoropyridine followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of Selectfluor® as a fluorinating agent to achieve high yields of fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst has been reported to produce high yields of 2-methylpyridines .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Fluorinated pyridines are used in the production of agrochemicals and pharmaceuticals due to their enhanced stability and bioactivity
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom can enhance binding affinity and selectivity for the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Amino-5-fluoropyridine
Uniqueness
2-(5-Fluoro-4-methylpyridin-2-yl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group in the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7FN2 |
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Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(5-fluoro-4-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3 |
InChI Key |
DKRGCAYPLWPPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)CC#N |
Origin of Product |
United States |
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